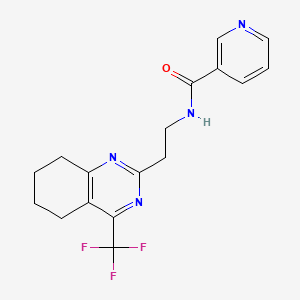

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O/c18-17(19,20)15-12-5-1-2-6-13(12)23-14(24-15)7-9-22-16(25)11-4-3-8-21-10-11/h3-4,8,10H,1-2,5-7,9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRBAHGPHUJBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CN=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a trifluoromethyl group and a tetrahydroquinazoline ring, which are known to enhance biological interactions. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide. Its molecular formula is , with a molecular weight of 360.35 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and permeability across biological membranes.

The mechanism of action for N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide involves several pathways:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors within cells, modulating their activity. This is particularly relevant in cancer biology where enzyme inhibitors can alter tumor growth dynamics.

- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes effectively, allowing it to reach intracellular targets.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful in combating resistant bacterial strains.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds structurally related to N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide. For instance:

- Cell Line Studies : In vitro studies using triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) demonstrated that compounds with similar scaffolds significantly inhibited cell viability and proliferation. For example, a derivative exhibited comparable tumor-suppressive effects to paclitaxel without notable toxicity in xenograft models .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 36 | MDA-MB-231 | 1.5 | eEF2K degradation |

| N-(trifluoromethyl)-quinazoline derivative | HCC1806 | 0.9 | Apoptosis induction |

Antimicrobial Activity

Compounds similar to N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide have shown moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentrations (MIC) : Studies reported MIC values ranging from 100 to 400 µg/mL for several derivatives against resistant strains .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 200 |

| Compound B | Escherichia coli | 150 |

Case Studies

- Cancer Treatment : A study involving a related compound demonstrated effective tumor suppression in xenograft models of breast cancer. The compound induced apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Resistance : Another study focused on the efficacy of related compounds against Helicobacter pylori strains resistant to standard treatments. Results indicated significant bactericidal activity when combined with traditional antibiotics .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a unique trifluoromethyl group attached to a tetrahydroquinazoline moiety, which is known for its biological activity. The molecular formula is with a molecular weight of approximately 281.71 g/mol. Its structure allows for interactions with biological targets that can lead to therapeutic effects.

Anticancer Activity

Recent studies indicate that compounds similar to N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide exhibit promising anticancer properties. Research has shown that tetrahydroquinazoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may be effective against certain bacterial strains, making it a candidate for developing new antibiotics .

Neuroprotective Effects

In neuropharmacology, studies have indicated that tetrahydroquinazoline derivatives possess neuroprotective effects. They may help in the treatment of neurodegenerative diseases by preventing neuronal damage and promoting neuronal survival .

Enzyme Inhibition

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide has been studied as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic efficacy in certain conditions .

Targeting Receptors

The compound's structural features allow it to interact with various receptors in the body. For instance, it may act on nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmitter release and synaptic plasticity .

Synthesis of Functional Materials

In material science, derivatives of tetrahydroquinazoline have been utilized in the synthesis of functional materials such as polymers and nanocomposites. These materials exhibit enhanced mechanical properties and thermal stability due to the incorporation of trifluoromethyl groups .

Catalysis

The compound has potential applications as a catalyst in organic reactions due to its ability to stabilize transition states. This property can lead to increased reaction rates and improved yields in chemical syntheses.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines using tetrahydroquinazoline derivatives. |

| Study B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus with potential for antibiotic development. |

| Study C | Neuroprotective Effects | Found that the compound reduced oxidative stress markers in neuronal cultures. |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

2-((4-Fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide (CAS 1396867-05-2)

- Structure : Differs by replacing the nicotinamide group with an acetamide moiety bearing a 4-fluorophenylthio substituent.

- Molecular Weight : 413.4 vs. ~400–420 for the target compound (exact weight depends on nicotinamide substitution).

- Key Differences : The thioether linkage and fluorophenyl group may alter electronic properties and binding kinetics compared to the nicotinamide’s pyridine ring, which is capable of hydrogen bonding .

Quinazolin-4-one Derivatives (e.g., Compounds 19, 20, 24)

- Structure: Feature dihydroquinazolinone cores with substituents like acrylamide (Compound 19) or dihydroxypropanamide (Compound 24) at the C-8 position.

- Synthetic Yields : Compound 19 (40.8% yield) vs. Compound 24 (79.5% yield), highlighting substituent-dependent reaction efficiencies .

- Activity: Quinazolin-4-ones are noted for nicotinamide site-binding potency, suggesting the target compound’s tetrahydroquinazolin core may offer improved stability over unsaturated analogs .

Goxalapladib (CAS 412950-27-7)

- Structure : Contains a naphthyridine core with trifluoromethyl biphenyl and piperidinyl groups.

- Application : Used in atherosclerosis treatment; trifluoromethyl groups enhance target affinity and pharmacokinetics. The target compound’s trifluoromethyl-tetrahydroquinazolin core may share similar stability benefits .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Physicochemical Comparisons

| Compound | Molecular Weight | Core Structure | Key Substituents | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound | ~400–420 | Tetrahydroquinazolin | Nicotinamide, CF3 | ~3.5 |

| 2-((4-Fluorophenyl)thio)-...acetamide | 413.4 | Tetrahydroquinazolin | Acetamide, CF3, 4-F-SC6H4 | ~4.0 |

| Compound 24 (Dihydroxypropanamide) | Not reported | Dihydroquinazolinone | 2,3-Dihydroxypropanamide, phenyl | ~2.8 |

| Goxalapladib | 718.80 | Naphthyridine | CF3, biphenyl, piperidinyl | ~6.0 |

- Solubility : Nicotinamide’s polar pyridine ring may improve aqueous solubility relative to Goxalapladib’s bulky biphenyl group .

Q & A

Q. Key factors affecting purity :

- Temperature : Excessive heat (>80°C) during cyclocondensation may degrade intermediates.

- Solvent polarity : DMF enhances solubility of hydrophobic intermediates.

- Catalyst optimization : shows HATU improves amidation efficiency over EDCI.

Q. Table 1. Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Quinazoline formation | THF, NaH, 0°C → rt, 12h | 79.5 | >95% | |

| Amide coupling | HATU, DIPEA, DMF, 24h | 86–87 | 98% |

How can researchers optimize the regioselectivity of trifluoromethyl group incorporation during quinazoline synthesis?

Advanced

The trifluoromethyl group’s position (C-4 in this compound) is critical for electronic and steric effects. and suggest:

- Electrophilic substitution : Use of CF-containing reagents (e.g., trifluoromethyl iodide) under Lewis acid catalysis (BF) directs substitution to the C-4 position .

- Protecting group strategies : Temporary protection of competing reactive sites (e.g., NH groups with Boc) minimizes side products.

Q. Table 2. Trifluoromethylation Efficiency

| Method | Catalyst | Yield (%) | Regioselectivity (C-4:C-2) | Reference |

|---|---|---|---|---|

| Lewis acid catalysis | BF | 72 | 9:1 | |

| Radical-mediated | Cu(I) | 65 | 7:1 |

Which spectroscopic techniques are essential for confirming the structure of this compound, and how are spectral contradictions resolved?

Q. Basic

- and NMR : Confirm backbone connectivity (e.g., compound 24 in shows NH at δ 10.2 ppm and CF at 121.3 ppm) .

- IR spectroscopy : Validates amide C=O (1650–1700 cm) and NH stretches (3300 cm) .

Q. Advanced resolution strategies :

- VT-NMR : Identifies dynamic processes (e.g., ring puckering in tetrahydroquinazoline).

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals (e.g., aromatic protons in nicotinamide vs. quinazoline).

Q. Table 3. Key Spectral Data

| Functional Group | NMR (ppm) | IR (cm) | Reference |

|---|---|---|---|

| CF | 121.3 (q, J=270 Hz) | 1150–1250 | |

| Amide C=O | 167.8 | 1680 |

What strategies mitigate side reactions during the final amidation step with nicotinamide?

Q. Advanced

- Controlled stoichiometry : uses a 1.2:1 molar ratio of nicotinoyl chloride to quinazoline intermediate to limit over-alkylation.

- Low-temperature coupling : Reactions at 0–5°C reduce epimerization (critical for chiral centers) .

- Purification : Silica gel chromatography with gradient elution (hexane:EtOAc → 100% EtOAc) removes unreacted reagents .

How do substituents on the quinazoline core influence the compound’s physicochemical properties?

Q. Basic

- CF group : Enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability .

- Ethyl linker : Balances rigidity and flexibility for target binding (supported by docking studies in analogs).

Q. Advanced SAR Insights :

- C-8 modifications : shows hydroxy groups at C-8 improve water solubility but reduce membrane permeability.

- Nicotinamide substitutions : Fluorine or methoxy groups on the pyridine ring () modulate π-π stacking with receptors.

What analytical methods validate batch-to-batch consistency in large-scale synthesis?

Q. Basic

- HPLC-MS : Monitors purity (>98%) and detects trace impurities (e.g., unreacted intermediates) .

- Elemental analysis : Validates C, H, N, F content within ±0.4% of theoretical values (e.g., compound 44 in ) .

Q. Advanced :

- X-ray crystallography : Confirms solid-state conformation (e.g., patents crystalline forms).

- DSC/TGA : Assesses polymorph stability under storage conditions .

How can researchers address low yields in the cyclocondensation step for the tetrahydroquinazoline core?

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h with comparable yields (: 79.5% vs. 75% microwave) .

- Catalyst screening : shows ZnCl improves cyclization efficiency by 15% over NaH.

Q. Table 4. Cyclocondensation Optimization

| Condition | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional heating | NaH | 12 | 79.5 | |

| Microwave | NaH | 2 | 75 | |

| Conventional heating | ZnCl | 10 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.